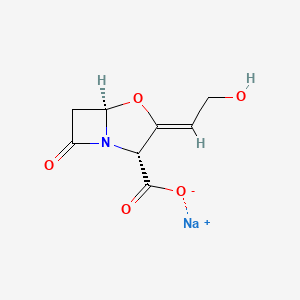

Clavulanic acid sodium salt

Description

Structure

2D Structure

Properties

IUPAC Name |

sodium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5.Na/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1/b4-1-;/t6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGMLDNCNBLDCA-JSYANWSFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58001-44-8 (Parent) | |

| Record name | Clavulanic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057943814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20206648 | |

| Record name | Clavulanic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57943-81-4 | |

| Record name | Clavulanic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057943814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clavulanic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [2R-(2α,3Z,5α)]-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLAVULANATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85A8F32FMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of Clavulanic Acid in Streptomyces Clavuligerus

Precursor Metabolism and Initial Biosynthetic Steps

The initial phase of clavulanic acid biosynthesis involves the condensation of two key metabolites derived from central metabolic pathways. This foundational step commits cellular resources towards the production of the β-lactamase inhibitor.

The condensation of L-arginine and G3P is catalyzed by the enzyme N2-(2-carboxyethyl)-L-arginine synthase (CEAS). uniprot.orgnih.gov This thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme facilitates an unusual N-C bond formation, resulting in the synthesis of N2-(2-carboxyethyl)-L-arginine (CEA), a β-amino acid. researchgate.netresearchgate.net The reaction mechanism involves the formation of an α,β-unsaturated intermediate from D-G3P, which then undergoes a Michael addition with the α-amino group of L-arginine. nih.gov S. clavuligerus possesses two homologous genes, ceas1 and ceas2, that encode for this key initiating enzyme. nih.gov The detection and analysis of the intermediate CEA are utilized in studies aimed at optimizing clavulanic acid production through genetic engineering and fermentation medium manipulation. ut.ac.ir

Following the formation of CEA, the next critical step is the formation of the characteristic β-lactam ring. This reaction is catalyzed by β-lactam synthetase (BLS), an ATP/Mg2+-dependent enzyme. nih.gov BLS facilitates an intramolecular amide bond formation within the CEA molecule to produce deoxyguanidinoproclavaminic acid (DGPC). nih.govnih.gov This cyclization is a pivotal step in the pathway, establishing the core β-lactam structure of the clavam molecule. nih.gov The proposed mechanism involves the activation of the carboxyl group of CEA through adenylation by ATP, followed by an intramolecular attack by the β-nitrogen to form the four-membered ring. nih.govnih.gov Like CEAS, BLS is also encoded by two homologous genes, bls1 and bls2. nih.gov

Enzymatic Transformations in the Late Biosynthetic Steps

The biosynthesis of clavulanic acid, a potent β-lactamase inhibitor produced by Streptomyces clavuligerus, involves a series of complex enzymatic reactions. The late stages of this pathway, which convert the intermediate (3S, 5S)-clavaminic acid to the final product with a (3R, 5R) configuration, are of particular interest due to the crucial stereochemical inversion required for its biological activity.

Clavaminate synthase (CAS) is a pivotal multifunctional enzyme in the clavulanic acid biosynthetic pathway. nih.govnih.gov It is a non-heme iron, α-ketoglutarate-dependent oxygenase that catalyzes three separate oxidative reactions. nih.govmdpi.comwikipedia.org In S. clavuligerus, two isozymes of this enzyme, CS1 and CS2, have been identified and found to be highly homologous. nih.gov

The catalytic functions of clavaminate synthase include:

The hydroxylation of deoxyguanidinoproclavaminic acid to yield guanidinoproclavaminic acid. nih.govmdpi.com

The oxidative cyclization of proclavaminic acid to form dihydroclavaminic acid. nih.govmdpi.com

The desaturation of dihydroclavaminic acid to produce (3S, 5S)-clavaminic acid. nih.govmdpi.com

These transformations are crucial for the formation of the bicyclic clavam nucleus. nih.gov

The final step in the biosynthesis of clavulanic acid is catalyzed by clavulanate dehydrogenase (CAD). rsc.orgmdpi.com This enzyme is responsible for the NADPH-dependent reduction of the unstable intermediate, clavulanate-9-aldehyde, to form clavulanic acid. rsc.orgresearchgate.net The gene encoding CAD, designated as cad or orf9, is located within the clavulanic acid biosynthetic gene cluster. nih.govuniprot.org

While significant progress has been made in elucidating the clavulanic acid biosynthetic pathway, several open reading frames (ORFs) within the gene cluster remain uncharacterized. researchgate.netnih.gov At least eight structural genes have been implicated in the biosynthesis, though more are likely involved. nih.gov For instance, the product of orf15 has been shown to be essential for the production of clavulanic acid. researchgate.net Another gene, orf12, shows some similarity to proteins that could be involved in the pathway, but further evidence is needed to determine its precise role. nih.gov The functions of these uncharacterized enzymes are an area of ongoing research and are believed to be involved in the complex late-stage reactions of the pathway.

Stereochemical Considerations in Clavulanic Acid Biosynthesis

A critical aspect of clavulanic acid biosynthesis is the inversion of stereochemistry at the C5 position of the clavam nucleus. nih.gov This transformation is essential for the compound's potent β-lactamase inhibitory activity. nih.gov

The biosynthesis proceeds through the intermediate (3S, 5S)-clavaminic acid. mdpi.com However, the final active form of clavulanic acid possesses a (3R, 5R) configuration. nih.gov This stereochemical inversion is a key step in the late stages of the biosynthetic pathway. mdpi.comnih.gov While the exact mechanism of this inversion is not fully understood, it is a crucial transformation that distinguishes the clavulanic acid pathway from the biosynthesis of other clavam metabolites which retain the 5S configuration and lack β-lactamase inhibitory activity. nih.govnih.gov

Research suggests that the stereochemical inversion from the (3S, 5S) to the (3R, 5R) configuration may proceed through an N-glycyl-clavaminic acid intermediate. mdpi.comresearchgate.net Disruption of certain genes in the biosynthetic cluster, such as orf15 or orf16, leads to the accumulation of N-glycyl-clavaminic acid and N-acetyl-glycyl-clavaminic acid, indicating their status as intermediates in the pathway. researchgate.net Further studies have shown that the addition of pure N-acetylglycyl-clavaminic acid to mutant strains blocked in the early steps of the pathway can restore clavulanic acid production, supporting its role as a late-stage intermediate. nih.gov

Genetic Organization and Regulation of the Biosynthetic Cluster

The biosynthesis of clavulanic acid in Streptomyces clavuligerus is a complex process orchestrated by a cluster of genes. These genes are not only responsible for the catalytic steps of the pathway but are also subject to intricate regulatory networks that control their expression. The genes for clavulanic acid and cephamycin C biosynthesis are located adjacent to each other on the chromosome, forming a 'super-cluster'. oup.com

Identification of Biosynthetic Genes (e.g., cas2, bls, pah, ceaS, car/cad, gcaS)

The clavulanic acid biosynthetic gene cluster contains a set of structural genes encoding the enzymes that catalyze the various steps in the pathway. nih.gov Initial studies identified a core set of genes essential for the production of clavulanic acid. nih.govnih.gov Subsequent research has expanded this cluster to include additional genes with crucial roles. nih.govnih.gov

Key biosynthetic genes within the cluster include:

ceaS (carboxyethylarginine synthase): This gene encodes the enzyme responsible for one of the initial steps in the pathway. nih.gov

bls (β-lactam synthetase): This gene is responsible for the formation of the characteristic β-lactam ring structure of clavulanic acid. nih.gov

pah (proclavaminate amidinohydrolase): The enzyme encoded by this gene is involved in a subsequent step of the biosynthetic pathway. nih.gov

cas2 (clavaminate synthase 2): S. clavuligerus possesses two isoenzymes of clavaminate synthase, CAS1 and CAS2, which are encoded by genes located at different positions in the chromosome. microbiologyresearch.org CAS2 is a key enzyme in the pathway. nih.gov

car/cad (clavulanic acid dehydrogenase/clavulanate-9-aldehyde reductase): This gene encodes an enzyme that catalyzes a late step in the biosynthesis of clavulanic acid. nih.govmicrobiologyresearch.org

gcaS : This gene is also part of the biosynthetic cluster and is involved in the enzymatic conversions leading to clavulanic acid. researchgate.net

Beyond this core set, further sequencing and gene disruption studies have identified other essential genes within and adjacent to the main cluster, such as cyp (encoding a cytochrome P450) and fd (encoding a ferredoxin), which are required for clavulanic acid biosynthesis. nih.govmicrobiologyresearch.org

| Gene | Encoded Enzyme/Protein | Function in Biosynthesis |

|---|---|---|

| cas2 | Clavaminate synthase 2 | Catalyzes a key step in the formation of the clavam core structure. nih.gov |

| bls | β-lactam synthetase | Responsible for the formation of the β-lactam ring. nih.gov |

| pah | Proclavaminate amidinohydrolase | Involved in the modification of an early intermediate in the pathway. nih.gov |

| ceaS | Carboxyethylarginine synthase | Catalyzes an early step in the biosynthetic pathway. nih.gov |

| car/cad | Clavulanic acid dehydrogenase/Clavulanate-9-aldehyde reductase | Catalyzes a late-stage reaction in the formation of clavulanic acid. nih.govmicrobiologyresearch.org |

| gcaS | Not specified | Contributes to the enzymatic steps of the clavulanic acid pathway. researchgate.net |

Pathway-Specific Regulatory Factors (claR, ccaR)

The expression of the clavulanic acid biosynthetic genes is tightly controlled by pathway-specific regulatory proteins. Two key transcriptional regulators have been identified: ClaR and CcaR. nih.gov

claR : This gene is located within the clavulanic acid biosynthetic cluster and encodes a transcriptional activator belonging to the LysR family of regulatory proteins. microbiologyresearch.orgnih.gov ClaR is specifically involved in regulating the late stages of clavulanic acid biosynthesis. nih.govmdpi.com Overexpression of claR in S. clavuligerus has been shown to significantly increase the production of clavulanic acid. nih.govmdpi.com

ccaR : Found within the cephamycin C biosynthetic gene cluster, ccaR encodes a regulatory protein that is essential for the production of both cephamycin C and clavulanic acid. mdpi.comasm.org CcaR acts as a master regulator, controlling the expression of the biosynthetic genes for both secondary metabolites. asm.org Its influence on clavulanic acid production is exerted, in part, by controlling the expression of claR. asm.org A ccaR mutant is unable to synthesize either compound, highlighting its critical role in the regulatory cascade. mdpi.comasm.org Evidence suggests that CcaR and ClaR work together in a coordinated manner to regulate the biosynthesis of clavulanic acid. mdpi.com

Global Regulatory Mechanisms (e.g., CagRS Two-Component System)

In addition to pathway-specific regulators, global regulatory systems also play a role in modulating clavulanic acid biosynthesis. The CagRS two-component system (TCS) is one such mechanism. The genes encoding this system, cagS and cagR (annotated as orf22 and orf23 in S. clavuligerus ATCC 27064), are located adjacent to the clavulanic acid biosynthetic gene cluster. nih.govnih.gov

This system consists of:

CagS: A sensor histidine kinase that perceives environmental or intracellular signals.

CagR: A response regulator that, upon activation by CagS, binds to specific DNA regions to control gene expression.

Deletion of the cagRS genes leads to a significant decrease in clavulanic acid production. nih.govnih.gov Transcriptomic and ChIP-seq analyses have revealed that the CagRS system influences clavulanic acid biosynthesis through multiple pathways. nih.govnih.govscispace.com The response regulator CagR has been shown to directly bind to the promoter regions of genes involved in the biosynthesis of arginine and glyceraldehyde-3-phosphate (G3P), which are precursors for clavulanic acid. nih.govnih.gov Furthermore, CagR can also directly regulate the expression of the pathway-specific regulator claR. nih.govnih.gov This indicates that CagRS is a pleiotropic regulator that affects clavulanic acid production both directly at the cluster level and indirectly by managing the supply of precursors. nih.govnih.gov

Role of Oligopeptide-Binding Proteins (OppA1, OppA2)

Within the clavulanic acid gene cluster, two genes, orf7 (oppA1) and orf15 (oppA2), encode proteins with similarity to periplasmic oligopeptide-binding proteins, which are components of ABC transporter systems. nih.govnih.gov These two proteins, OppA1 and OppA2, are essential for the production of clavulanic acid. nih.govasm.org

| Regulator | Type | Gene(s) | Primary Function/Target |

|---|---|---|---|

| ClaR | Pathway-Specific Transcriptional Activator (LysR family) | claR | Regulates late genes in the clavulanic acid biosynthetic pathway. nih.govmdpi.com |

| CcaR | Pathway-Specific Transcriptional Activator (SARP family) | ccaR | Master regulator for both cephamycin C and clavulanic acid biosynthesis; controls claR expression. mdpi.comasm.org |

| CagRS | Global Two-Component System | cagS, cagR | Pleiotropically regulates clavulanic acid biosynthesis by controlling precursor supply (arginine, G3P) and the expression of claR. nih.govnih.gov |

| OppA1/OppA2 | Oligopeptide-Binding Proteins | oppA1, oppA2 | Essential for clavulanic acid production, likely involved in transport of signaling molecules or intermediates. nih.govasm.org |

Molecular Mechanisms of β Lactamase Inhibition by Clavulanic Acid

Biochemical Basis of Serine β-Lactamase Interaction

The interaction of clavulanic acid with serine β-lactamases, which constitute the majority of clinically relevant β-lactamases (Ambler classes A, C, and D), is a well-studied process characterized by a series of chemical transformations within the enzyme's active site. nih.govmdpi.com

The inhibitory process commences with clavulanic acid acting as a substrate for the β-lactamase. researchgate.netresearchgate.net The β-lactam ring of clavulanic acid is recognized and binds to the active site of the enzyme. youtube.comyoutube.com This initial binding is followed by a nucleophilic attack from the hydroxyl group of a conserved serine residue (Ser-70 in the Ambler numbering scheme) at the active site on the carbonyl carbon of the β-lactam ring. oup.comfrontiersin.org This reaction leads to the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate, a structure analogous to that formed with penicillin substrates. researchgate.netresearchgate.net However, unlike the acyl-enzyme intermediate formed with penicillins, which is rapidly hydrolyzed, the clavulanate-derived intermediate is more stable and proceeds down a different chemical pathway leading to inhibition. oup.comresearchgate.net

Recent studies using mass spectrometry have confirmed that the acyl-enzyme complex is a key step, which is then followed by further reactions. nih.govox.ac.uk The stability of this intermediate is crucial for the subsequent steps that ensure the enzyme's inactivation. frontiersin.org

Several key amino acid residues within the β-lactamase active site are critical for the binding and subsequent inactivation by clavulanic acid.

Ser-70: This is the primary catalytic residue in class A and C β-lactamases. Its hydroxyl group performs the initial nucleophilic attack on the β-lactam ring of clavulanic acid, leading to the formation of the acyl-enzyme intermediate. oup.comfrontiersin.org

Lys-73: This residue is thought to act as a general base, accepting a proton from Ser-70 to facilitate the nucleophilic attack. It plays a role in the proper positioning and orientation of the inhibitor within the active site.

Ser-130: While not directly involved in the initial acylation, mutations at this position, such as S130G, have been shown to affect the efficiency of clavulanic acid inhibition, suggesting a role in the conformational changes required for the inactivation process. asm.org

Arg-244 and Asn-276: In class A β-lactamases, Arg-244 is important for the inactivation by clavulanic acid. This residue is held in place by a hydrogen bond from Asn-276. nih.gov A mutation of Asn-276 to glycine (B1666218) resulted in a 10-fold increase in the apparent inhibition constant (Ki) for clavulanate, indicating reduced inhibitory effectiveness. nih.gov

Lys-234: This residue, part of the conserved KTG motif in many class A β-lactamases, is involved in electrostatic interactions with the substrate's carboxylate group. asm.org Mutations at this position, such as K234R, have been found to confer increased resistance to clavulanic acid in enzymes like SHV-1 and BlaC from Mycobacterium tuberculosis. asm.org

Following the formation of the acyl-enzyme intermediate, the unique structure of clavulanic acid, specifically its fused oxazolidine (B1195125) ring, dictates the subsequent chemical rearrangements that lead to inactivation. researchgate.netoup.com The acyl-enzyme intermediate undergoes a rearrangement where the oxazolidine ring opens. nih.govox.ac.uk This ring-opening event is a critical step that differentiates clavulanic acid from standard β-lactam substrates. oup.com

The opening of the oxazolidine ring generates a transient, highly reactive imine intermediate. oup.com This imine can then tautomerize to form a more stable enamine species. oup.com The formation of these intermediates is responsible for the transient inhibition observed during the interaction of clavulanic acid with the enzyme. oup.comacs.org These transformations effectively prevent the deacylation reaction that would regenerate the active enzyme.

The ultimate fate of the enzyme is sealed through a final covalent modification that results in irreversible inactivation. nih.govresearchgate.net The reactive intermediates formed after the oxazolidine ring opening, particularly the imine, can be attacked by a second nucleophile within the enzyme's active site. researchgate.netoup.com This creates a cross-linked adduct, permanently tethering the remnants of the clavulanic acid molecule to the enzyme. oup.com This cross-linking event results in an irreversibly inactivated enzyme that is incapable of hydrolyzing further β-lactam antibiotics. wikipedia.orgdrugbank.com Because clavulanic acid is processed by the enzyme's own catalytic mechanism to generate the species that ultimately inactivates it, it is classified as a "suicide inhibitor". researchgate.netyoutube.com

Enzyme Kinetics of Inhibition

The interaction between clavulanic acid and β-lactamases can be quantitatively described by enzyme kinetics, which provides insights into the efficiency of the inhibition process.

The inhibition of β-lactamases by clavulanic acid is a time-dependent process that follows a two-step mechanism. nih.gov First, a reversible enzyme-inhibitor complex (EI) is formed, which is characterized by the inhibition constant, K_I. This is followed by the irreversible inactivation of the enzyme. nih.gov The K_I value reflects the affinity of the inhibitor for the enzyme's active site. A lower K_I value indicates a higher affinity.

The determination of K_I for clavulanic acid against various β-lactamases has been a subject of numerous studies. These values can vary depending on the specific enzyme and the experimental conditions.

Table 1: Inhibition Constants (K_I) of Clavulanic Acid for Selected β-Lactamases

| β-Lactamase Enzyme | Source Organism | Ambler Class | K_I (µM) |

|---|---|---|---|

| TEM-1 | Escherichia coli | A | 0.8 nih.gov |

| TEM-2 | Escherichia coli | A | 0.7 nih.gov |

| Pitton's type 2 | Escherichia coli | A | 0.6 nih.gov |

| OHIO-1 | Klebsiella pneumoniae | A | 0.4 nih.gov |

This table is interactive. Click on the headers to sort the data.

The data clearly show that clavulanic acid is a potent inhibitor of class A β-lactamases, with K_I values in the sub-micromolar range. The 10-fold increase in the K_I value for the Asn276-Gly mutant of the OHIO-1 enzyme highlights the importance of this specific residue in the effective binding and inhibition by clavulanic acid. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Amoxicillin (B794) |

| Ampicillin |

| Avibactam |

| Cefazolin |

| Cefotaxime |

| Ceftazidime |

| Ceftriaxone |

| Ceftolozane |

| Cefuroxime |

| Cephaloridine |

| Clavulanic acid |

| Clavulanic acid sodium salt |

| Dihydroclavulanic acid |

| Enamine |

| Glyceraldehyde-3-phosphate |

| Imine |

| Imipenem |

| Isoclavulanic acid |

| L-arginine |

| Meropenem (B701) |

| N-acetyl-clavaminic acid |

| N-acetylglycyl-clavaminic acid |

| N-glycyl-clavaminic acid |

| N2-(2-carboxyethyl)-L-arginine |

| Nitrocefin |

| Olivanic acids |

| Penicillin |

| Penicillin G |

| Piperacillin |

| Sulbactam |

| Tazobactam |

| Thienamycin |

| Ticarcillin |

Turnover Number and Enzyme Inactivation Stoichiometry

Clavulanic acid is classified as a progressive and irreversible inhibitor of many β-lactamases. Its interaction with these enzymes is a multi-step process that begins with the formation of a reversible enzyme-inhibitor complex, which is then followed by the evolution of this complex into a stable and inactive covalent form. nih.gov The efficiency of this inactivation process can be quantified by two key parameters: the turnover number and the stoichiometry of inactivation.

The turnover number (kcat) in this context refers to the number of clavulanic acid molecules that are processed by a single enzyme active site per second before the enzyme becomes irreversibly inactivated. wikipedia.orgnih.gov For the TEM-1 β-lactamase, the kcat has been determined to be 0.027 s⁻¹, while for the TEM-2 enzyme, it is 0.03 s⁻¹. nih.gov Another β-lactamase, Pitton's type 2, exhibits a kcat of 0.046 s⁻¹ when inhibited by clavulanic acid. nih.gov

The inactivation stoichiometry, also known as the partition ratio, represents the number of inhibitor molecules that are turned over by the enzyme for every one molecule that leads to irreversible inactivation. A lower partition ratio indicates a more efficient inhibitor. The inactivation of the TEM-1 β-lactamase by clavulanic acid has a reported partition ratio of approximately 115, meaning that for every 116 molecules of clavulanic acid that bind to the enzyme, one results in irreversible inactivation while the other 115 are processed and released.

| Enzyme | Ki (µM) | kcat (s⁻¹) |

| TEM-1 | 0.8 | 0.027 |

| TEM-2 | 0.7 | 0.03 |

| Type 2 | 0.6 | 0.046 |

Table 1: Kinetic constants for the inactivation of various β-lactamases by clavulanic acid. nih.gov

Characterization of Transient and Irreversibly Inactivated Enzyme Forms

The interaction between clavulanic acid and a susceptible serine β-lactamase proceeds through several stages, resulting in different enzyme forms. Initially, clavulanic acid binds to the active site of the β-lactamase to form a non-covalent Michaelis-Menten complex. This is a reversible step. Following this, the serine residue in the active site of the enzyme attacks the β-lactam ring of clavulanic acid, leading to the formation of a covalent acyl-enzyme intermediate. This is a common step in the hydrolysis of β-lactam antibiotics. nih.gov

However, unlike with a typical substrate, the clavulanic acid acyl-enzyme complex does not readily deacylate to regenerate the active enzyme. Instead, it can undergo one of two pathways. In one pathway, the complex can undergo hydrolysis, releasing a modified, inactive form of clavulanic acid and regenerating the active enzyme. This represents a transiently inhibited state.

In the second, and more critical pathway for its inhibitory effect, the acyl-enzyme complex undergoes further chemical rearrangement. This rearrangement involves the opening of the oxazolidine ring of the clavulanic acid molecule. nih.gov This process leads to the formation of a more stable, cross-linked, and often irreversibly inactivated enzyme. nih.gov This final, irreversibly inactivated form is the basis of clavulanic acid's potent inhibitory action, as the enzyme is no longer capable of hydrolyzing β-lactam antibiotics. nih.gov Recent studies using mass spectrometry have provided evidence that for some β-lactamases, the predominant species is a stable acyl-enzyme complex without subsequent fragmentation of the clavulanic acid scaffold, especially under neutral pH conditions. nih.gov

Enzyme Regeneration and Reactivation Kinetics

While clavulanic acid is considered an irreversible inhibitor, the term "irreversible" in this context is not always absolute. The stability of the inactivated enzyme complex can vary depending on the specific β-lactamase and the environmental conditions. In some cases, the inactivated enzyme can slowly regenerate its activity.

This reactivation is generally a very slow process. For instance, the half-life for the regeneration of TEM-1 β-lactamase activity after inhibition by clavulanic acid is on the order of several hours. The mechanism of reactivation is thought to involve the slow hydrolysis of the covalent bond between the rearranged clavulanic acid molecule and the active site serine of the enzyme. The rate of this hydrolysis is significantly slower than the rate of inactivation, which is why clavulanic acid is an effective inhibitor. The kinetics of this reactivation are often first-order, with the rate being dependent on the concentration of the inactivated enzyme complex.

Spectrum and Specificity of β-Lactamase Inhibition

Clavulanic acid exhibits a broad spectrum of activity against many, but not all, β-lactamases. researchgate.net Its effectiveness is largely determined by the class and specific type of the β-lactamase enzyme.

Efficacy Against Ambler Class A β-Lactamases

Clavulanic acid is particularly effective against Ambler Class A β-lactamases. youtube.comnih.gov This class includes many of the most common plasmid-encoded β-lactamases, such as TEM-1, TEM-2, and SHV-1, which are prevalent in a wide range of Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae. youtube.comnih.gov It is also active against the extended-spectrum β-lactamases (ESBLs) derived from these enzymes, such as many CTX-M variants. nih.govmdpi.com The inhibitory activity of clavulanic acid against these enzymes restores the efficacy of co-administered β-lactam antibiotics. frontiersin.org

Limitations Against Metallo-β-Lactamases (MBLs) and Serine Carbapenemases

A significant limitation of clavulanic acid is its lack of activity against Ambler Class B metallo-β-lactamases (MBLs). nih.gov MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of β-lactams, a fundamentally different mechanism from the serine-based catalysis of Classes A, C, and D. nih.govnih.gov As clavulanic acid's mechanism of action is tailored to the serine active site, it is ineffective against MBLs. nih.gov

Clavulanic acid also shows limited to no activity against many Ambler Class D serine carbapenemases, also known as oxacillinases (OXA enzymes). nih.govmdpi.com While some OXA variants can be inhibited by clavulanic acid, many, such as OXA-48 and its derivatives, are resistant. mdpi.com Furthermore, it is generally not a good inhibitor of Ambler Class C β-lactamases, which are often chromosomally encoded cephalosporinases. youtube.com It also has less effect on certain Class A carbapenemases like KPC-2. frontiersin.org

Differential Activity Against Plasmid-Encoded vs. Chromosomally-Encoded Enzymes

Clavulanic acid generally demonstrates greater efficacy against plasmid-encoded β-lactamases compared to their chromosomally-encoded counterparts. researchgate.netyoutube.com The most common plasmid-mediated β-lactamases, such as TEM and SHV types, belong to Ambler Class A and are highly susceptible to inhibition by clavulanic acid. youtube.comfrontiersin.org

In contrast, many chromosomally-encoded β-lactamases, such as the AmpC enzymes found in organisms like Enterobacter spp., Citrobacter spp., and Pseudomonas aeruginosa, belong to Ambler Class C. youtube.comnih.gov These enzymes are typically not well-inhibited by clavulanic acid. youtube.com The transfer of chromosomal AmpC genes to plasmids has led to the spread of resistance to β-lactams that is not overcome by clavulanic acid. nih.govresearchgate.net However, it is important to note that there are exceptions, and the origin of the gene (plasmid vs. chromosome) is a general indicator of susceptibility rather than a strict rule. nih.gov

| Class | Type | Origin | Susceptibility to Clavulanic Acid |

| A | TEM, SHV, CTX-M | Primarily Plasmid | High |

| B | MBLs (e.g., NDM, VIM, IMP) | Plasmid and Chromosomal | None |

| C | AmpC | Primarily Chromosomal (but also on plasmids) | Low |

| D | OXA | Plasmid and Chromosomal | Variable (often low) |

Table 2: General susceptibility of different β-lactamase classes to clavulanic acid.

Structural Biology and Protein Interactions in Biosynthesis and Inhibition

Structural Characterization of Biosynthetic Enzymes

The elucidation of the crystal structures of key enzymes in the clavulanic acid biosynthetic pathway has provided invaluable insights into their catalytic mechanisms. X-ray crystallography and various spectroscopic techniques have been instrumental in revealing the architectural details of these complex molecular machines.

Clavaminate Synthase (CAS): A remarkable trifunctional oxygenase, Clavaminate Synthase (CAS), catalyzes three distinct oxidative reactions in the clavulanic acid biosynthesis pathway pdbj.orgnih.gov. Crystal structures of CAS in complex with Fe(II), its co-substrate 2-oxoglutarate, and various substrate analogs have been determined pdbj.orgnih.gov. These structures reveal a unique jelly-roll β-barrel core, suggesting a divergent evolution within the 2-oxoglutarate dependent oxygenase family pdbj.org. The active site contains an octahedrally coordinated Fe(II) ion, which is essential for catalysis nih.gov. The binding of substrates and the dioxygen analogue nitric oxide (NO) induces conformational changes in the active site, providing insights into how CAS controls the reactivity of the highly reactive ferryl intermediate and discriminates between its different substrates to perform hydroxylation, oxidative cyclization, and desaturation reactions pdbj.orgnih.gov.

N2-(2-carboxyethyl)arginine Synthase (CEAS): The initial committing step in clavulanic acid biosynthesis is catalyzed by N2-(2-carboxyethyl)arginine Synthase (CEAS), a thiamin diphosphate (B83284) (ThP2)-dependent enzyme nih.gov. The crystal structure of CEAS reveals a tetrameric assembly, formed by a dimer of dimers nih.gov. The active site binds both ThP2 and a Mg2+ ion, with the ThP2 cofactor adopting a "V" conformation, which is characteristic of this class of enzymes nih.gov. A sulfate (B86663) ion observed in the active site is proposed to mimic the binding of the phosphate (B84403) group of the glyceraldehyde-3-phosphate substrate, offering clues about the substrate binding and the mechanism of the unusual N-C bond formation nih.govresearchgate.net.

β-Lactam Synthetase (BLS): This enzyme is responsible for forming the four-membered β-lactam ring of clavulanic acid. X-ray crystallographic snapshots of the catalytic cycle of β-lactam synthetase from Streptomyces clavuligerus have been captured, revealing the ordered binding of ATP/Mg2+ and the substrate N2-(carboxyethyl)-L-arginine, the formation of an acyladenylate intermediate, and the final product complex pnas.org. These structures highlight the critical roles of two Mg2+ ions in both the adenylation and the β-lactamization steps pnas.org.

Interactive Data Table: Crystallographic Data of Key Biosynthetic Enzymes

| Enzyme | PDB ID | Resolution (Å) | Oligomeric State | Fold/Superfamily | Key Active Site Features |

| Clavulanic Acid Dehydrogenase (CAD) | 2JAP nih.gov | 2.1 | Tetramer | Rossmann fold | NADPH binding site, Substrate binding pocket accommodating the bicyclic ring |

| Clavaminate Synthase (CAS) | 1DRY pdbj.org | 1.4 | Monomer | Jelly-roll β-barrel | Fe(II) and 2-oxoglutarate binding sites, Substrate binding cleft |

| N2-(2-carboxyethyl)arginine Synthase (CEAS) | 1VEX | 2.35 | Tetramer | Thiamin diphosphate (ThDP)-binding fold | ThP2 and Mg2+ binding sites, Putative phosphate binding site |

| β-Lactam Synthetase (BLS) | 1XPE | 2.0 | Dimer | Asparagine Synthetase B domain | ATP/Mg2+ binding site, Substrate binding pocket |

Spectroscopic techniques provide complementary information to crystallography by probing the electronic structure and coordination environment of metal centers and the binding of ligands.

P450CLA (CYP105M1): The orf10 gene in the clavulanic acid gene cluster encodes a cytochrome P450 enzyme, P450CLA researchgate.net. Spectroscopic characterization using UV-visible absorption, circular dichroism (CD), magnetic circular dichroism (MCD), and electron paramagnetic resonance (EPR) has confirmed that P450CLA is a functional P450 enzyme researchgate.net. The ferrous CO-complex of P450CLA exhibits the characteristic Soret band at 450 nm, a fingerprint of P450 enzymes researchgate.net. UV-Vis spectroscopy is a sensitive tool for studying P450 enzymes, allowing for the characterization of changes in the spin state of the heme iron upon substrate binding, the determination of ligand affinities, and the assessment of enzyme content washington.edunih.gov. EPR spectroscopy is also valuable for probing the heme iron's environment and identifying the nature of its axial ligands nih.gov. Studies on P450CLA have shown that it can be converted to high-valence species by tert-butylhydroperoxide, suggesting its potential catalytic role in the later, less understood steps of clavulanic acid biosynthesis researchgate.net.

Protein-Ligand Interactions in Clavulanic Acid Biosynthesis

The specificity and efficiency of the clavulanic acid biosynthetic pathway are dictated by precise molecular recognition events between the enzymes and their substrates.

Clavaminate Synthase (CAS): The crystal structures of CAS have provided significant insights into how it binds its various substrates to perform three different reactions pdbj.org. The active site is tailored to accommodate the β-lactam substrate deoxyguanidinoproclavaminic acid for the initial hydroxylation, and subsequently the cyclized intermediate proclavaminic acid for oxidative cyclization and desaturation pdbj.orgpsu.edupsu.edu. The enzyme's ability to suppress the "oxygen rebound" mechanism, which would lead to hydroxylation, is crucial for its desaturase activity on aliphatic carbons psu.edu. Spectroscopic studies have further correlated substrate interactions with the enzyme's catalytic mechanisms and reactivities psu.edu.

Clavulanic Acid Dehydrogenase (CAD): The structure of the ternary complex of CAD with NADPH and clavulanic acid reveals the specific interactions that stabilize the binding of the substrate and cofactor researchgate.net. Clavulanic acid adopts an eclipsed conformation within the active site, with its C9-OH group pointing towards the clavam oxygen researchgate.net. This conformation is crucial for the stereospecific hydride transfer from NADPH to the clavulanate-9-aldehyde intermediate researchgate.net.

The transport of precursors and intermediates is a critical aspect of the clavulanic acid biosynthetic pathway. The oppA2 gene, located within the clavulanic acid gene cluster, encodes an oligopeptide-binding protein that is essential for clavulanic acid production nih.govasm.org. OppA2 is similar to periplasmic substrate-binding proteins of ABC transport systems, although it is an orphan gene not part of a complete ABC operon nih.govasm.org. The crystal structure of S. clavuligerus OppA2 shows that it can bind di- or tripeptides containing arginine, a primary precursor of clavulanic acid nih.govasm.org. Disruption of the oppA2 gene leads to the secretion of N-acetylglycyl-clavaminic acid, a late intermediate in the pathway, suggesting that OppA2 is involved in the transport or retention of this intermediate within the cell for the final steps of biosynthesis nih.gov.

Structural Aspects of β-Lactamase-Clavulanic Acid Complexes

Clavulanic acid's therapeutic value stems from its ability to inhibit β-lactamase enzymes, which confer antibiotic resistance to bacteria. Understanding the structural basis of this inhibition is crucial for the development of new and improved β-lactamase inhibitors.

Crystal structures of various β-lactamases, such as TEM-1 and CTX-M-15 from Escherichia coli, in complex with clavulanic acid have been determined nih.govwsu.edurcsb.org. These structures reveal that clavulanic acid binds to the active site of the β-lactamase and forms a covalent bond with a catalytic serine residue (Ser70 in class A β-lactamases) wsu.eduoup.com. This initial acylation step is similar to the mechanism of β-lactam antibiotic hydrolysis. However, the clavulanic acid-enzyme complex then undergoes a series of chemical rearrangements, leading to the formation of a stable, inactivated intermediate nih.gov. The structure of the inactivated complex shows that the clavulanic acid molecule has fragmented, and the resulting species remains covalently attached to the active site serine, effectively blocking the enzyme's activity wsu.edu.

Mutations in β-lactamase enzymes can lead to resistance to clavulanic acid. For instance, the Asn276Asp substitution in the TEM-1 β-lactamase results in resistance to inactivation by clavulanate nih.gov. The crystal structure of this mutant enzyme shows that the introduced aspartate forms a salt bridge with Arg244, which alters the active site geometry and disfavors the chemical steps required for inactivation, instead promoting the turnover of clavulanic acid as a poor substrate nih.gov.

Interactive Data Table: Key Residues in β-Lactamase Interaction with Clavulanic Acid

| β-Lactamase (Class) | Key Residue | Role in Interaction/Inhibition | Consequence of Mutation |

| TEM-1 (A) | Ser70 | Covalent modification by clavulanic acid (acylation) | Loss of catalytic activity |

| TEM-1 (A) | Arg244 | Interacts with the carboxylate of clavulanic acid | Altered inhibitor binding |

| TEM-1 (A) | Asn276 | Positions a critical water molecule for inactivation chemistry | Asn276Asp mutation leads to inhibitor resistance by favoring turnover |

| CTX-M-15 (A) | Ser70, Lys73, Ser130, Glu166 | Catalytic residues involved in acylation and deacylation of clavulanic acid | Altered inhibitor efficiency |

Cryocrystallographic Studies of Enzyme-Inhibitor Intermediates

Cryocrystallographic analysis of the complex formed between β-lactamase and clavulanate has successfully trapped and characterized key intermediates in the inhibitory pathway. These studies reveal a dynamic process involving the formation of at least two distinct acyl-enzyme species covalently bound to the active site serine residue, Ser70. These represent different stages of the degradation of the clavulanate molecule within the enzyme's active site nih.gov.

The trapped intermediates have been identified as a cis-enamine and a decarboxylated trans-enamine nih.gov. These structures provide a structural basis for the multi-step inactivation process, which goes beyond a simple acylation. The initial interaction leads to the formation of a transiently inactivated enzyme, which then proceeds through further chemical transformations conicet.gov.ar. The ability to visualize these intermediates at high resolution has been crucial for understanding the precise stereochemistry and conformational changes that occur during inhibition.

| Trapped Intermediate | Key Structural Features | Covalent Linkage |

| cis-Enamine | Retains the carboxylate group of clavulanate. | Acyl-enzyme complex at Ser70. |

| trans-Enamine | Decarboxylated form of the inhibitor. | Acyl-enzyme complex at Ser70. |

Interactions within the β-Lactamase Active Site

The crystallographic models, refined to a resolution of 2.2 Å, provide a detailed picture of the interactions between the clavulanate-derived intermediates and the amino acid residues of the β-lactamase active site nih.gov. A critical interaction observed is the formation of a salt bridge between the carboxylate group of the cis-enamine intermediate and the lysine (B10760008) residue at position 234 (Lys234) nih.gov. This interaction appears to stabilize this particular intermediate within the active site.

In contrast, the decarboxylated trans-enamine intermediate is oriented away from Lys234 nih.gov. For both of these acyl-enzyme forms, the carbonyl oxygen of the ester group is positioned within the oxyanion hole, a common feature in the mechanism of serine proteases and β-lactamases. This positioning is crucial for stabilizing the tetrahedral intermediates formed during acylation and deacylation nih.gov.

Interestingly, the study highlights steric clashes between the cis product and the main-chain nitrogen of Ser70, as well as the β-carbon of the adjacent Ala69 nih.gov. These steric strains, in conjunction with the stabilizing salt bridge to Lys234, play a significant role in the dynamics of the inhibition process and the eventual irreversible inactivation of the enzyme nih.gov. The initial binding of clavulanic acid is competitive, which is then followed by the acylation of the enzyme via the β-lactam carbonyl group, a mechanism that is similar to the interaction between β-lactamases and penicillin substrates taylorandfrancis.com.

| Active Site Residue | Interacting Intermediate | Type of Interaction | Significance |

| Ser70 | cis-Enamine, trans-Enamine | Covalent bond (Acylation) | Forms the acyl-enzyme complex, central to the inhibition mechanism. |

| Lys234 | cis-Enamine | Salt bridge | Stabilizes the cis-enamine intermediate. |

| Oxyanion hole | Both acyl-enzymes | Hydrogen bonding | Stabilizes the carbonyl oxygen of the ester group. |

| Ala69 / Ser70 (main-chain) | cis-Enamine | Steric clash | Introduces strain, influencing the stability and transformation of the intermediate. |

Metabolic Engineering Strategies for Enhanced Productivity

Metabolic engineering focuses on the rational modification of metabolic pathways to increase the flow of precursors toward the target molecule. For clavulanic acid, this involves manipulating the central carbon and nitrogen metabolism to ensure an ample supply of the necessary building blocks.

The biosynthesis of clavulanic acid originates from two primary precursors: glyceraldehyde-3-phosphate (G3P), a C3 precursor from the glycolytic pathway, and L-arginine, a C5 precursor derived from the urea cycle. nih.govfrontiersin.orgnih.govasm.org Metabolic analysis of wild-type S. clavuligerus has shown that a significant portion of the G3P flux, approximately 80%, is directed towards the glycolytic pathway for energy production, with the remainder entering gluconeogenesis and the clavulanic acid pathway. researchgate.net Consequently, a key metabolic engineering strategy is to increase the intracellular pool of G3P and channel it towards clavulanic acid synthesis.

One successful approach involves the disruption of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) enzyme, which is responsible for converting G3P into 1,3-bisphosphoglycerate in glycolysis. researchgate.net By disrupting the gap1 gene, which encodes a key GAPDH, researchers have been able to redirect a portion of the carbon flux from glycolysis toward the clavam pathway, resulting in increased clavulanic acid production. researchgate.net Similarly, ensuring a robust supply of L-arginine is critical. The biosynthesis of this amino acid is fueled by intermediates from the TCA cycle, such as L-glutamate and L-aspartate. nih.gov Engineering efforts aim to enhance the activity of the urea cycle and related amino acid biosynthesis pathways to prevent L-arginine from becoming a limiting factor. nih.govmdpi.com

The choice of nutrients in the fermentation medium profoundly impacts clavulanic acid titers. Glycerol (B35011) is widely recognized as the preferred carbon source for S. clavuligerus because it is directly incorporated into the glycolytic pathway to form G3P, the C3 precursor of clavulanic acid. nih.govfrontiersin.orgmdpi.com Studies have shown that using glycerol as the primary carbon source can lead to up to a five-fold increase in clavulanic acid titers compared to cultivations using starch. nih.gov However, high concentrations of glycerol (above 50 g/L) can cause substrate inhibition. nih.gov Fed-batch fermentation strategies, where glycerol is fed incrementally, have proven effective in maintaining optimal concentrations and extending the production phase. mdpi.comresearchgate.net

Nitrogen sources are equally critical, as they provide the precursors for L-arginine. Complex organic nitrogen sources, such as soybean protein isolates and soy flour, are particularly effective at boosting clavulanic acid yields compared to chemically defined media. nih.govmdpi.com These sources provide a rich supply of amino acids that can be converted to L-arginine. mdpi.com Supplementing the medium with specific amino acids, including L-arginine, L-glutamate, and L-threonine, has also been shown to enhance production, especially when balanced with an appropriate carbon source. mdpi.comnih.gov Research indicates that rich organic nitrogen primarily enhances clavulanic acid biosynthesis by increasing the intracellular levels of amino acids associated with the arginine metabolic pathway. nih.gov

| Nutrient | Effect on Clavulanic Acid Production | Reference |

| Glycerol | Preferred carbon source; direct precursor to G3P. Can increase titers up to 5-fold compared to starch. | nih.govmdpi.com |

| Soy Protein/Flour | Rich nitrogen source; provides amino acid precursors for L-arginine, favoring CA accumulation. | nih.govmdpi.com |

| L-Arginine | Direct C5 precursor; supplementation can boost yields. | mdpi.comnih.gov |

| L-Glutamate | Amino acid supplement; can be converted to L-arginine, enhancing biosynthesis. | mdpi.comnih.gov |

Inorganic phosphate is a crucial nutrient for microbial growth, but it has a well-documented repressive effect on the production of many secondary metabolites, including clavulanic acid. nih.govnih.gov High concentrations of phosphate in the culture medium inhibit clavulanic acid biosynthesis. nih.gov Consequently, industrial fermentation media are typically designed to be phosphate-limited to trigger the onset of secondary metabolism. nih.gov

Studies have shown that clavulanic acid production is significantly higher in media with low phosphate concentrations (e.g., 2 mM) compared to high concentrations (e.g., 75 mM). frontiersin.org The proposed mechanism for this effect is that phosphate starvation acts as a signal that triggers a homeostatic response to compensate for ATP deficit, leading to the activation of oxidative and amino acid metabolism, which in turn favors antibiotic biosynthesis. nih.gov The phosphate (Pho) regulon is believed to be the key regulatory system responsible for this response in S. clavuligerus. nih.gov

Genetic Engineering Approaches for Strain Improvement

While optimizing fermentation conditions is vital, enhancing the inherent productive capacity of the microorganism through genetic engineering offers a more direct and potent strategy for increasing yields.

Random mutagenesis followed by screening has been a cornerstone of industrial strain improvement for decades. This classical approach involves exposing a microbial population to mutagens, such as ultraviolet (UV) radiation or chemical agents like N-methyl-N'-nitro-N-nitrosoguanidine (NTG), to induce random mutations throughout the genome. mdpi.comnih.govresearchgate.net The surviving population is then screened for "overproducers"—mutants that exhibit significantly higher clavulanic acid yields than the parent strain. nih.govsid.ir

This technique has been successfully applied to S. clavuligerus, leading to the development of industrial high-yielding strains. nih.govresearchgate.net For example, mutagenesis using UV irradiation has been reported to increase clavulanic acid production by 1.8 times compared to the wild-type strain. nih.gov Although the specific genetic changes are not known beforehand, these mutations often occur in regulatory genes or genes involved in competing metabolic pathways, effectively redirecting metabolic flux towards clavulanic acid synthesis. mdpi.comnih.gov

| Mutagenesis Technique | Agent | Outcome Example | Reference |

| Physical Mutagenesis | UV Radiation (200-300 nm) | 1.8-fold increase in clavulanic acid production. | nih.govsid.ir |

| Chemical Mutagenesis | NTG (N-methyl-N'-nitro-N-nitrosoguanidine) | Generation of the S. clavuligerus OR strain, a high-producing industrial strain. | mdpi.comnih.gov |

As understanding of the clavulanic acid biosynthetic pathway has grown, more targeted genetic engineering approaches have become possible. The biosynthesis of clavulanic acid is controlled by a set of genes organized in a cluster, and their expression is governed by specific regulatory genes. Two of the most important positive regulators are ccaR and claR. nih.govnih.gov

The ccaR gene encodes a SARP (Streptomyces Antibiotic Regulatory Protein) family transcriptional activator that controls the expression of genes for both clavulanic acid and cephamycin C biosynthesis. nih.govoup.com The claR gene, whose expression is dependent on CcaR, encodes a LysR-family regulator that is required specifically for the later steps of clavulanic acid biosynthesis. researchgate.netnih.gov

Genetic engineering efforts have shown that overexpressing these key regulatory genes can dramatically increase production. Amplification or overexpression of ccaR has been shown to lead to a two- to three-fold rise in clavulanic acid biosynthesis. nih.govnih.gov In one study involving an already improved mutant strain (S. clavuligerus OR), the overexpression of both ccaR and claR boosted the clavulanic acid yield by approximately 43%, reaching a concentration of 5.66 g/L in flask cultures and 6.01 g/L in a bioreactor. nih.govmdpi.comresearchgate.net These results highlight the efficacy of rational metabolic engineering for improving industrial strains. researchgate.net

Disruption of Competing Pathways

In Streptomyces clavuligerus, the metabolic network is geared towards the production of several secondary metabolites, which can compete for common precursors and cellular resources, thereby limiting the yield of clavulanic acid. Strategic disruption of these competing biosynthetic pathways is a key metabolic engineering approach to redirect metabolic flux towards clavulanic acid synthesis.

One of the primary competing pathways is that of cephamycin C, another β-lactam antibiotic. The biosynthetic pathways for clavulanic acid and cephamycin C are encoded in a 'super-cluster' of genes, indicating a close evolutionary and regulatory relationship nih.gov. A pivotal step in the cephamycin C pathway is catalyzed by lysine-ε-aminotransferase, encoded by the lat gene. Targeted inactivation of the lat gene has been shown to abolish cephamycin C production. This disruption leads to a significant redirection of metabolic resources, resulting in a 2- to 2.5-fold increase in the specific production of clavulanic acid in the mutant strains derived from the wild-type researchgate.net.

Interestingly, the regulatory network exhibits complex cross-regulation. Disruption of genes central to clavulanic acid biosynthesis can unexpectedly enhance the production of other, seemingly unrelated, secondary metabolites. For instance, mutants with disruptions in the regulatory gene ccaR or the late pathway gene car (encoding clavulanic acid reductase) show a marked increase in the production of holomycin, an antibiotic with a distinct biosynthetic origin nih.gov. Specifically, a claR mutant produced holomycin levels 16-fold higher than the wild-type strain nih.gov. This suggests an intricate regulatory interplay where the accumulation of clavulanic acid pathway intermediates may trigger the expression of the holomycin gene cluster nih.gov. Transcriptional analysis of mutants has confirmed that the holomycin biosynthesis genes are significantly upregulated when the clavulanic acid pathway is blocked mdpi.com.

These findings underscore the importance of a thorough understanding of the metabolic and regulatory networks to effectively engineer strains for enhanced clavulanic acid production. Simple disruption of a competing pathway can be effective, but the broader regulatory consequences must also be considered to avoid unintentional upregulation of other secondary metabolite pathways.

Table 1: Effects of Gene Disruption in Competing Pathways on Metabolite Production

| Target Gene Disrupted | Pathway Affected | Effect on Clavulanic Acid Production | Effect on Other Metabolites | Fold Change (vs. Wild-Type) |

|---|---|---|---|---|

| lat | Cephamycin C Biosynthesis | Increased | Cephamycin C production abolished | 2.0 - 2.5 |

| ccaR | Clavulanic Acid & Cephamycin C Regulation | Abolished | Holomycin production significantly increased | Not Applicable (CA abolished) |

| claR | Clavulanic Acid Biosynthesis (late steps) | Abolished | Holomycin production increased 16-fold | Not Applicable (CA abolished) |

Heterologous Expression Systems

The native producer, Streptomyces clavuligerus, possesses a complex regulatory network that can limit the overproduction of clavulanic acid. Heterologous expression, the transfer and expression of the clavulanic acid biosynthetic gene cluster into a different, more tractable host organism, offers a promising alternative to overcome these native limitations. An ideal heterologous host would have a well-characterized genetic background, rapid growth, and a high precursor supply, with minimal competing secondary metabolite pathways.

Various Streptomyces species, known for their ability to produce a rich diversity of secondary metabolites, have been explored as hosts. Streptomyces venezuelae has been utilized as a heterologous host for the expression of key structural genes from the clavulanic acid pathway. In one study, four essential biosynthesis genes—ceas2 (carboxyethylarginine synthase), bls2 (β-lactam synthetase), cas2 (clavaminate synthase), and pah2 (proclavaminate amidinohydrolase)—were successfully expressed in S. venezuelae, demonstrating the feasibility of producing clavulanic acid intermediates in a heterologous system researchgate.net.

For the production of the final compound, the entire biosynthetic gene cluster, including its regulatory elements, must be transferred. Research has shown that the expression of the complete clavulanic acid gene cluster, in conjunction with its key pathway-specific activator gene, ccaR, in a suitable Streptomyces host, can lead to the production of clavulanic acid. In one such instance, this strategy resulted in a production titer of 16 mg/L mdpi.com. The absence of the co-expressed ccaR gene resulted in no detectable clavulanic acid, highlighting the critical role of this transcriptional activator in initiating the expression of the biosynthetic genes, even in a heterologous background mdpi.com.

While these results are promising, the yields from heterologous systems are often lower than those achieved in optimized industrial strains of S. clavuligerus. This indicates that challenges related to precursor supply, codon usage, and the integration of the pathway with the host's primary metabolism still need to be addressed for heterologous expression to become a commercially viable production strategy.

Table 2: Heterologous Expression of Clavulanic Acid Biosynthesis Genes

| Expressed Genes | Host Organism | Product | Reported Titer |

|---|---|---|---|

| ceas2, bls2, cas2, pah2 | Streptomyces venezuelae | Clavulanic Acid Intermediates | Not Quantified |

| Full Clavulanic Acid Gene Cluster + ccaR | Streptomyces sp. | Clavulanic Acid | 16 mg/L |

Systems Biology and Multi-Omics Applications in Production Optimization

Integration of Transcriptomic and Proteomic Analyses

The integration of transcriptomic (gene expression) and proteomic (protein abundance) data provides a powerful, multi-layered view of the cellular mechanisms underlying clavulanic acid overproduction. By comparing high-yielding industrial strains, often developed through classical random mutagenesis, with their wild-type counterparts, researchers can identify key genetic and protein-level changes responsible for the enhanced phenotype.

A comparative transcriptome analysis between an industrial overproducing strain, S. clavuligerus DEPA, and the reference strain revealed significant upregulation of genes within the clavulanic acid biosynthetic cluster surrey.ac.uk. This included the structural genes responsible for the synthesis of the molecule as well as key regulatory genes like ccaR and claR, which act as activators for the pathway surrey.ac.uk.

Complementary proteomic analyses of the same industrial strain confirmed these findings at the protein level. The enzymes directly involved in clavulanic acid formation, such as N2-(2-carboxyethyl)-arginine synthase (CeaS2), β-lactam synthetase (Bls2), and clavulanic acid dehydrogenase (Car), were found to be significantly overrepresented in the high-producing strain japsonline.com. This positive correlation between transcript and protein levels provides strong evidence that a primary strategy for increased production in these industrial strains is the elevated expression of the entire biosynthetic machinery.

These integrated analyses also offer insights into the broader metabolic rewiring that supports overproduction. For example, in the DEPA strain, proteins involved in the biosynthesis of clavulanic acid precursors, such as those from arginine biosynthesis and the glyceraldehyde-3-phosphate (G3P) synthesis pathways, were also found to be upregulated surrey.ac.uk. This coordinated upregulation ensures a sufficient supply of the necessary building blocks to fuel the enhanced biosynthetic flux towards clavulanic acid. Such multi-omics approaches are invaluable for identifying novel targets for rational strain engineering to further improve production titers.

Table 3: Key Upregulated Genes and Proteins in a Clavulanic Acid Overproducing Strain (DEPA)

| Category | Gene/Protein | Function | Observed Change |

|---|---|---|---|

| Biosynthesis Enzyme | CeaS2 | N2-(2-carboxyethyl)-arginine synthase | Overrepresented (Proteome) |

| Biosynthesis Enzyme | Bls2 | β-lactam synthetase | Overrepresented (Proteome) |

| Biosynthesis Enzyme | Car | Clavulanic acid dehydrogenase | Overrepresented (Proteome) |

| Regulatory Gene | ccaR | Transcriptional activator | Upregulated (Transcriptome) |

| Regulatory Gene | claR | Transcriptional activator | Upregulated (Transcriptome) |

| Precursor Pathway | Arginine biosynthesis genes | Upregulated (Transcriptome) | |

| Precursor Pathway | Glyceraldehyde-3-Phosphate (G3P) synthesis genes | Upregulated (Transcriptome) |

Genome-Scale Metabolic Modeling

Genome-scale metabolic models (GEMs) are comprehensive in silico representations of an organism's entire metabolic network, constructed from its annotated genome. These models can be used to simulate metabolic flux distributions and predict the physiological effects of genetic modifications, making them a powerful tool for guiding metabolic engineering strategies for enhanced clavulanic acid production.

In silico studies using FBA have been employed to systematically identify promising gene targets for strain improvement. One such study predicted that the overexpression of N2-(2-carboxyethyl)-arginine synthase (CEAS), the first committed step in the clavulanic acid pathway, would significantly increase the carbon flux towards the final product japsonline.comjapsonline.com. Another key target identified was the knockout of pyruvate kinase (PYK). The model predicted that deleting the gene for PYK would redirect the flux of the precursor glyceraldehyde-3-phosphate (G3P) away from glycolysis and towards the clavulanic acid pathway japsonline.comjapsonline.com.

Dynamic FBA (dFBA) simulations, which account for changes over the course of a fermentation, have been used to quantify the potential impact of these modifications. The simulations predicted that the overexpression of CEAS could lead to a 1.9-fold increase in clavulanic acid production, while the knockout of PYK could result in a 1.1-fold increase compared to the wild-type strain japsonline.comjapsonline.com. While these in silico predictions require experimental validation, they provide a rational, data-driven basis for selecting high-potential targets for genetic engineering, thereby accelerating the development of overproducing strains surrey.ac.uk.

Table 4: In Silico Predictions for Enhanced Clavulanic Acid Production via Gene Modification

| Genetic Modification Strategy | Target Gene/Enzyme | Predicted Metabolic Effect | Predicted Fold Increase in CA Production |

|---|---|---|---|

| Overexpression | ceas (N2-(2-carboxyethyl)-arginine synthase) | Increases carbon flux into the CA pathway | 1.9 |

| Knockout | pyk (Pyruvate kinase) | Redirects G3P precursor from glycolysis to CA pathway | 1.1 |

Bioreactor Design and Operational Modes for Large-Scale Production

Fed-Batch Cultivation Strategies

For the large-scale industrial production of clavulanic acid, fed-batch cultivation is the most widely adopted and effective operational mode. Unlike simple batch fermentation where all nutrients are provided at the beginning, fed-batch strategies involve the controlled feeding of one or more limiting substrates during the cultivation process. This approach allows for greater control over the microbial growth rate, helps to avoid substrate inhibition and catabolite repression, and can significantly prolong the productive stationary phase, leading to higher final product titers scielo.brnih.gov.

Glycerol is the preferred carbon source for clavulanic acid production, and its concentration is a critical parameter. High initial concentrations of glycerol can be inhibitory to the cells and repress secondary metabolite formation. Fed-batch strategies circumvent this issue by maintaining a low, optimal concentration of glycerol in the bioreactor. Various studies have focused on optimizing the glycerol feeding rate and the concentration of glycerol in the feed medium to maximize clavulanic acid yield.

Table 5: Comparison of Different Fed-Batch Cultivation Strategies for Clavulanic Acid Production

| Cultivation Mode | Key Feed Substrate(s) | Specific Feeding Conditions | Maximum Clavulanic Acid Concentration (mg/L) |

|---|---|---|---|

| Batch | Glycerol | Initial concentration | ~194 - 380 |

| Fed-Batch | Glycerol | Feed rate: 0.01 L/h; Feed concentration: 120 g/L | 719 |

| Fed-Batch | Glycerol & Ornithine | Ornithine feed: 3.7 g/L | 1,560 |

| Fed-Batch | Glycerol | Feed concentration: 180 g/L | 1,600 |

| Fed-Batch | Glycerol | Not specified in detail | ~404 |

Degradation Pathways and Stability Research of Clavulanic Acid

Enzymatic Degradation Processes

Irreversible Reactions in Enzymatic Degradation

The enzymatic degradation of clavulanic acid is most prominently characterized by its action as a potent inhibitor of a wide range of β-lactamase enzymes. This process is, in fact, a mechanism-based inactivation, where clavulanic acid acts as a "suicide inhibitor". nih.gov The interaction begins with the formation of a reversible, non-covalent complex between clavulanic acid and the β-lactamase, which then proceeds through a series of chemical transformations leading to the irreversible inactivation of the enzyme. nih.gov

The widely accepted mechanism for this irreversible inhibition involves a multi-step pathway. Initially, the serine residue in the active site of the β-lactamase attacks the β-lactam ring of clavulanic acid, forming a covalent acyl-enzyme intermediate. This is a common step in the hydrolysis of β-lactam antibiotics. However, unlike with typical substrates, this acyl-enzyme complex with clavulanic acid is unstable and can undergo further intramolecular rearrangements. researchgate.net This leads to the formation of a more stable, cross-linked adduct that permanently inactivates the enzyme. nih.gov

Detailed Research Findings

Kinetic studies have been instrumental in elucidating the mechanism of irreversible inhibition of various β-lactamases by clavulanic acid. These studies typically determine key kinetic parameters that quantify the different stages of the inactivation process. The inactivation process can be described by a two-step model:

Reversible binding: The initial formation of a non-covalent enzyme-inhibitor complex (E-I), characterized by the inhibition constant (Ki).

Irreversible inactivation: The subsequent covalent modification of the enzyme, leading to an inactivated enzyme complex (E-I*), characterized by the rate constant of inactivation (kinact or k6).

Mass spectrometry has been a powerful tool in identifying the covalent adducts formed between clavulanic acid and β-lactamases. These studies have confirmed the formation of stable, modified enzyme species. For instance, in the inactivation of the Mycobacterium tuberculosis β-lactamase (BlaC), mass spectrometry has identified hydrolytically stable, inactive forms of the enzyme. nih.gov Similarly, studies on the SHV-1 β-lactamase have used mass spectrometry to identify peptides modified at the active site serine residue following inactivation by clavulanic acid. nih.gov

The table below presents kinetic data for the inactivation of several class A β-lactamases by clavulanic acid, showcasing the variability in the efficiency of inhibition among different enzymes.

| β-Lactamase Enzyme | Ki (μM) | kinact (s-1) | Partition Ratio (kcat/kinact) | Reference |

|---|---|---|---|---|

| TEM-1 | 0.8 | 0.027 | 120 | nih.gov |

| TEM-2 | 0.7 | 0.03 | Not Reported | nih.gov |

| Pitton's type 2 | 0.6 | 0.046 | Not Reported | nih.gov |

| SHV-1 | 0.43 | Not Reported | 40 | asm.org |

| KPC-2 | 1.5 | Not Reported | 2500 | asm.orgnih.gov |

| GES-1 | Not Reported | Not Reported | 300 | asm.org |

| GES-2 | 5.0 | Not Reported | 20 | asm.org |

| GES-5 | Not Reported | Not Reported | 450 | asm.org |

The partition ratio (kcat/kinact) is another important parameter, representing the number of clavulanic acid molecules that are hydrolyzed (turned over) by the enzyme for every molecule that leads to its inactivation. A lower partition ratio indicates a more efficient inhibitor. As seen in the table, enzymes like KPC-2 have a very high partition ratio, indicating they can hydrolyze clavulanic acid much more efficiently than they are inactivated by it, which contributes to resistance to β-lactam-β-lactamase inhibitor combinations. asm.orgnih.gov In contrast, enzymes like SHV-1 and GES-2 are more efficiently inactivated by clavulanic acid, as reflected by their lower partition ratios. asm.org

Advanced Analytical Methodologies for Clavulanic Acid Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of clavulanic acid from co-formulated drugs, degradation products, and endogenous compounds. High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) are two powerful techniques widely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of clavulanic acid, offering high resolution, sensitivity, and reproducibility. semanticscholar.org The development of a robust HPLC method involves the careful optimization of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

Reverse-phase HPLC (RP-HPLC) is commonly used, with C18 columns being a popular choice for the stationary phase. semanticscholar.orgscilit.comnih.gov The mobile phase typically consists of an aqueous buffer and an organic modifier like methanol or acetonitrile. scilit.comnih.govzenodo.org The pH of the buffer is a critical parameter that must be controlled to ensure the stability and proper ionization of clavulanic acid for optimal separation. nih.gov UV detection is frequently set at around 220 nm, where both clavulanic acid and often co-administered β-lactam antibiotics like amoxicillin (B794) show significant absorbance. semanticscholar.orgscilit.comscirp.org

Method validation is performed according to international guidelines (e.g., ICH) to ensure the method is suitable for its intended purpose. semanticscholar.orgscilit.com Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). semanticscholar.orgscirp.org Stability-indicating HPLC methods are specifically designed to separate clavulanic acid from its degradation products, which is crucial given its susceptibility to hydrolysis. semanticscholar.orgscilit.com

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linear Range (µg/mL) | Reference |

|---|---|---|---|---|---|

| Inertsil C18 (250 × 4.0 mm, 4 µm) | pH 5.0 buffer: Methanol (95:5 v/v) | 1.0 | 220 | 17.82 - 67.90 | semanticscholar.orgscilit.comscirp.org |

| Analytical C18 (4.6 mm × 25 cm, 5 µm) | Methanol: Water with disodium hydrogen phosphate (B84403) (20:80 v/v), pH 5.5 | 1.0 | 220 | Not Specified | nih.gov |

| UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | Acetonitrile: 2.0 mM ammonium formate (85:15 v/v) | 0.400 | MS/MS | 2.5 - 2500 ng/mL | zenodo.org |

Capillary Zone Electrophoresis (CZE) has emerged as a fast and efficient alternative to HPLC for the analysis of clavulanic acid. scielo.brscielo.br CZE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-mass ratio of the analytes. scielo.brscielo.br This technique offers advantages such as high separation efficiency, short analysis times (often under 2 minutes), and minimal consumption of organic solvents, making it a "green" analytical alternative. scielo.brscielo.brnih.gov

The development of a CZE method involves optimizing the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature. scielo.brresearchgate.net For the simultaneous separation of amoxicillin and clavulanic acid, a sodium tetraborate buffer at a pH of 9.30 has been used effectively. scielo.brscielo.br At this pH, both compounds are negatively charged and can be separated and detected using UV spectrophotometry, typically around 230 nm. scielo.brscielo.brresearchgate.net While several CZE methods have been developed for β-lactam antibiotics, its application for the simultaneous determination of clavulanic acid with other compounds is less common than HPLC but shows significant promise. scielo.brscielo.brnih.gov

| Capillary | Background Electrolyte (BGE) | Voltage (kV) | Detection (nm) | Analysis Time (min) | Reference |

|---|---|---|---|---|---|

| Fused silica (28 cm x 50 µm I.D.) | 25 mM Sodium tetraborate, pH 9.30 | +25 | 230 | ~2 | scielo.brscielo.brresearchgate.net |

Mass Spectrometry Applications in Clavulanic Acid Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Its high sensitivity and selectivity make it invaluable for identifying unknown compounds, elucidating structures, and performing highly accurate quantitative analysis.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like clavulanic acid and its biosynthetic intermediates without significant fragmentation. researchgate.netnih.govaminer.org In clavulanic acid research, ESI-MS is crucial for identifying intermediates in biosynthetic pathways and characterizing degradation products. When coupled with liquid chromatography (LC-ESI-MS), it allows for the separation of complex mixtures followed by the mass analysis of individual components. The technique typically operates in negative ionization mode for clavulanic acid, detecting the deprotonated molecule [M-H]⁻. nih.govaminer.orgnih.gov This approach provides molecular weight information that is essential for proposing the structures of unknown compounds formed during fermentation or degradation studies.